1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene
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Overview
Description
1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro group and a phenylsulfonyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene can be achieved through several methods. One common approach involves the reaction of 1-chloro-4-ethylbenzene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the ethyl group by the phenylsulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, potentially inhibiting enzymatic activity. The chloro groups may also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
- 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene
- 1-Chloro-4-(phenylethynyl)benzene
- 4-Chlorodiphenyl sulfone
Comparison: 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene is unique due to the presence of both chloro and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
30158-52-2 |
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Molecular Formula |
C14H12Cl2O2S |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)-1-chloroethyl]-4-chlorobenzene |
InChI |
InChI=1S/C14H12Cl2O2S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9,14H,10H2 |
InChI Key |
YMSYLSGXODZWTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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